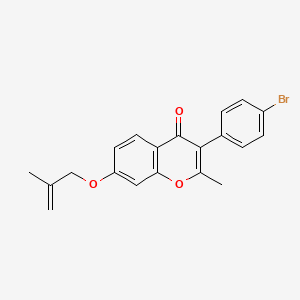

3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

3-(4-Bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted at the 3-position with a 4-bromophenyl group, at the 2-position with a methyl group, and at the 7-position with a 2-methylallyloxy moiety. Chromenones (flavonoid analogs) are studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-(4-bromophenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-12(2)11-23-16-8-9-17-18(10-16)24-13(3)19(20(17)22)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDWUEZYBAICQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target. The exact mode of action for this compound would require further experimental investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body.

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level, such as modulating enzyme activity, altering cell signaling pathways, or affecting gene expression. The specific effects of this compound would require further experimental investigation.

Action Environment

The environment in which this compound acts can greatly influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects

Biological Activity

3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is . The compound features a chromone backbone substituted with a bromophenyl group and an allyloxy moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromophenol with appropriate aldehydes and subsequent modifications to introduce the allyloxy group. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times compared to traditional methods .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of flavonoids, including derivatives similar to 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The zone of inhibition was measured in millimeters, showing promising results for potential therapeutic applications .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Antitumor Activity

Flavonoids are known for their antitumor properties, often assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide). Similar compounds have shown growth inhibition in various cancer cell lines, indicating that 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one may also possess such activity .

Antioxidant Activity

The antioxidant capacity of flavonoids is another critical aspect of their biological profile. The presence of hydroxyl groups in the structure is often correlated with increased radical scavenging abilities. Studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial activity of flavonoid derivatives found that those with bromine substitutions exhibited enhanced activity against resistant bacterial strains. The compound's structural features likely contribute to its interaction with bacterial membranes, leading to increased permeability and cell death .

- Anticancer Potential : Research on flavonoids from natural sources has demonstrated their ability to induce apoptosis in cancer cells. A derivative structurally similar to our compound was tested against breast cancer cell lines and showed significant cytotoxic effects, reinforcing the need for further exploration of 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one in cancer research .

Scientific Research Applications

Anticancer Activity

Research has indicated that flavonoids, including derivatives like 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities, which help combat oxidative stress in biological systems. The compound has shown promising results in scavenging free radicals and reducing lipid peroxidation in vitro . This property is critical for developing functional foods and nutraceuticals aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases. Such applications are particularly relevant in conditions like arthritis and cardiovascular diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of flavonoids on neuronal cells. The compound has been shown to protect against neurotoxicity induced by oxidative stress, making it a candidate for developing therapies for neurodegenerative diseases like Alzheimer's .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Journal of Medicinal Chemistry (2021) | Demonstrated anticancer effects via apoptosis induction in breast cancer cells. | Potential use as a chemotherapeutic agent. |

| Food Chemistry (2020) | Exhibited strong antioxidant activity with IC50 values comparable to established antioxidants. | Application in functional food development to enhance health benefits. |

| Phytotherapy Research (2019) | Showed significant reduction in inflammatory markers in a rat model of arthritis. | Potential for therapeutic use in chronic inflammatory conditions. |

| Neuroscience Letters (2022) | Protected neuronal cells from oxidative damage in vitro. | Possible application in neuroprotective drug formulations. |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution at the 3-Position

The 3-position of the chromenone scaffold is critical for electronic and steric properties. Key analogs include:

Key Insight: Bromine’s larger atomic radius and higher electronegativity compared to chlorine or methoxy groups may enhance intermolecular halogen bonding, as seen in crystal structures of brominated chromenones .

Substitution at the 7-Position

The 7-position often features alkoxy or aryloxy groups affecting solubility and steric effects:

Physicochemical and Spectroscopic Properties

NMR Data Comparison

1H-NMR shifts for chromenones vary with substitution:

Key Insight : The target compound’s 2-methylallyloxy group would likely show distinct δ 4.0–4.2 ppm for the CH2-O moiety, similar to ’s 7-substituted analogs .

Thermal Stability and Melting Points

Melting points reflect crystallinity and intermolecular forces:

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves coupling 4-bromophenyl precursors with chromenone scaffolds via nucleophilic substitution or Mitsunobu reactions. Optimization includes:

- Using dimethylformamide dimethyl acetal (DMFDMA) for alkoxy group introduction, as demonstrated in analogous chromenone syntheses .

- Temperature control (80–100°C) to minimize side reactions.

- Purification via column chromatography with ethyl acetate/hexane gradients. Yield improvements (>90%) are achievable by pre-activating hydroxyl groups with trifluoromethanesulfonic anhydride .

Key Validation: High-resolution mass spectrometry (HRMS) and NMR confirm structural integrity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : Identifies protons on the bromophenyl (δ 7.3–7.6 ppm) and methylallyloxy groups (δ 1.8–2.1 ppm for methyl; δ 4.5–5.2 ppm for allylic protons) .

- NMR : Confirms carbonyl (C4, δ 175–180 ppm) and aromatic carbons (C-Br, δ 120–130 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 399.05 for CHBrO) .

- IR Spectroscopy : Detects C=O (1650–1700 cm) and ether (C-O, 1200–1250 cm) stretches .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in chromenone derivatives?

Methodological Answer:

- Crystallization : Use slow evaporation in methanol/dichloromethane (1:1) to grow high-quality crystals .

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .

- Refinement : SHELXL refines structures, addressing disorder in substituents (e.g., methylallyloxy groups) via PART and ISOR commands .

Example : A related compound (6-chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) showed 0.048 R factor after refinement, confirming positional disorder in the propoxy chain .

Q. How to analyze contradictory bioactivity data across different studies for this compound?

Methodological Answer:

- Contextual Factors : Compare assay conditions (e.g., in vitro vs. in vivo models, cell lines, and concentrations). For example, anti-inflammatory activity may vary due to metabolite stability in plasma .

- Structural Analogs : Evaluate substituent effects; bromophenyl vs. chlorophenyl derivatives show differing binding affinities to COX-2 .

- Dose-Response Curves : Reconcile discrepancies by normalizing data to IC values and testing under standardized protocols .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs. Parameterize the bromophenyl group as a hydrophobic moiety and the chromenone core as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding free energies (MM/PBSA) .

- Validation : Cross-reference with experimental IC values from kinase inhibition assays .

Q. How to address challenges in refining crystallographic data for compounds with disordered substituents?

Methodological Answer:

- Disorder Modeling : Split disordered atoms (e.g., methylallyloxy groups) into multiple sites with occupancy refinement in SHELXL .

- Restraints : Apply SIMU/DELU restraints to prevent overfitting. For example, a 19:1 disorder ratio was resolved in a related chromenone derivative using ISOR and DFIX commands .

- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.